

(3-Bromopropyl)phosphonic acid solubility data

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Compound of Interest

Compound Name: (3-Bromopropyl)phosphonic Acid

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An In-depth Technical Guide to **(3-Bromopropyl)phosphonic Acid**: Properties, Solubility, and Applications in Drug Development

Introduction

(3-Bromopropyl)phosphonic acid is an organophosphorus compound featuring a phosphonic acid group and a reactive bromopropyl group.[1] This bifunctional nature makes it a versatile building block in organic synthesis, particularly within the pharmaceutical and biotechnology sectors. Its structural similarity to naturally occurring phosphates and carboxylic acids allows it to act as a bioisostere, influencing the biological activity of molecules into which it is incorporated.[2][3] This guide provides a comprehensive overview of the solubility characteristics of **(3-Bromopropyl)phosphonic acid** and explores its potential applications in drug development, offering valuable insights for researchers, scientists, and professionals in the field.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **(3-Bromopropyl)phosphonic acid** is crucial for its effective application.

Property	Value	Reference
CAS Number	1190-09-6	[3][4][5][6]
Molecular Formula	C ₃ H ₈ BrO ₃ P	[3][4][6]
Molecular Weight	202.97 g/mol	[3][4][6]
Appearance	White to off-white solid (powder to crystal)	[1][6]
Melting Point	108-113 °C	[5]
pKa	2.32 ± 0.10 (Predicted)	[6]

Solubility Profile of (3-Bromopropyl)phosphonic Acid

The solubility of a compound is a critical parameter in drug development, influencing its formulation, bioavailability, and route of administration. **(3-Bromopropyl)phosphonic acid**, with its polar phosphonic acid group, is generally soluble in water and other polar organic solvents.[1] While specific quantitative data for **(3-bromopropyl)phosphonic acid** is not extensively published, we can infer its solubility characteristics based on its structure and data from analogous compounds.

Expected Solubility

The presence of the highly polar phosphonic acid moiety dominates the solubility profile, rendering the molecule hydrophilic. The relatively short alkyl chain does not significantly counteract this polarity. Therefore, high solubility in polar solvents is expected. A structurally similar compound, propylphosphonic acid, demonstrates good solubility in polar organic solvents.[7]

Table 1: Estimated Solubility of **(3-Bromopropyl)phosphonic Acid** in Common Solvents

Solvent	Polarity	Expected Solubility	Rationale
Water	High	High	The phosphonic acid group can readily form hydrogen bonds with water molecules.[1]
Methanol	High	High	Similar to water, methanol is a polar protic solvent capable of hydrogen bonding.
Ethanol	High	Moderate to High	The polarity of ethanol facilitates dissolution, though the slightly longer alkyl chain compared to methanol may slightly reduce solubility. Propylphosphonic acid is soluble at approximately 30 mg/mL in ethanol.[7]
Dimethyl Sulfoxide (DMSO)	High	Moderate to High	DMSO is a polar aprotic solvent that can effectively solvate the molecule. Propylphosphonic acid is soluble at approximately 2 mg/mL in DMSO.[7]
N,N-Dimethylformamide (DMF)	High	Moderate	DMF is another polar aprotic solvent. Propylphosphonic acid is soluble at approximately 5 mg/mL in DMF.[7]

Hexane	Low	Low	As a non-polar solvent, hexane is not expected to effectively solvate the polar phosphonic acid.
Toluene	Low	Low	Similar to hexane, toluene is a non-polar solvent and is unlikely to be a good solvent for this compound.

Experimental Protocol for Determining Equilibrium Solubility

To obtain precise solubility data, a standardized experimental protocol such as the equilibrium solubility assay (shake-flask method) is recommended.^{[2][4][8]} This method establishes the saturation point of the compound in a given solvent at a specific temperature.

Materials and Equipment:

- **(3-Bromopropyl)phosphonic acid** (solid form)
- Selected solvents (e.g., water, ethanol, DMSO)
- Thermostatically controlled incubator/shaker
- Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
- High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation for quantification
- Vials with screw caps
- Analytical balance
- Pipettes

Step-by-Step Methodology:

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **(3-Bromopropyl)phosphonic acid** to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
- Equilibration:
 - Securely cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).
 - Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.^[2] A preliminary time-course study is recommended to determine the optimal equilibration time.
- Phase Separation:
 - After equilibration, remove the vials and allow them to stand to let the undissolved solid settle.
 - To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter.^{[2][4]} Care must be taken to avoid any temperature changes during this step that could alter the solubility.
- Quantification:
 - Carefully collect an aliquot of the clear supernatant.
 - Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the concentration of **(3-Bromopropyl)phosphonic acid** in the diluted sample using a validated HPLC method or another appropriate analytical technique.^[4]
- Calculation:

- Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Self-Validating System:

- Visual Confirmation: Before and after equilibration, there should be visible excess solid in the vials.
- Time to Equilibrium: Samples taken at different time points (e.g., 24, 48, and 72 hours) should yield consistent concentration values, confirming that equilibrium has been reached. [2]
- Multiple Replicates: Perform the experiment in at least triplicate for each solvent to ensure the reproducibility of the results. [8]

Applications in Drug Development

The unique bifunctional structure of **(3-Bromopropyl)phosphonic acid** makes it a valuable tool in drug design and development. Phosphonic acids are known to be effective mimics of phosphate groups, which are ubiquitous in biological systems. [2][3] They can also serve as bioisosteres for carboxylic acids. [3] This mimicry can be exploited to design enzyme inhibitors or modulators of biological pathways. Furthermore, the presence of the reactive bromopropyl group allows for covalent attachment to other molecules.

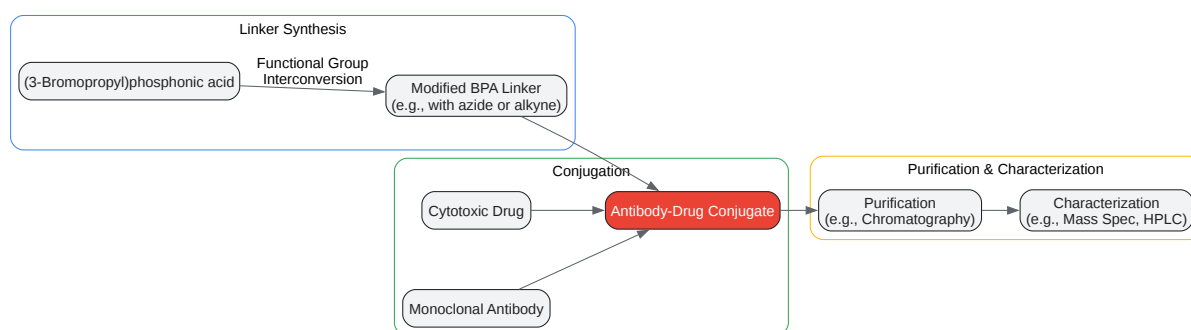
Potential as a Linker in Antibody-Drug Conjugates (ADCs)

A promising application of **(3-Bromopropyl)phosphonic acid** is as a component of a linker in antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. [9][10] The linker plays a critical role in the stability and efficacy of an ADC.

(3-Bromopropyl)phosphonic acid can be envisioned as a hydrophilic spacer within a linker construct. The phosphonic acid group can enhance the overall solubility of the ADC, which is often a challenge with hydrophobic payloads. The bromopropyl end can be used as a reactive

handle for conjugation to either the antibody or the cytotoxic drug, following appropriate chemical modification.

Below is a conceptual workflow for the synthesis of an ADC utilizing a linker derived from **(3-Bromopropyl)phosphonic acid**.



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